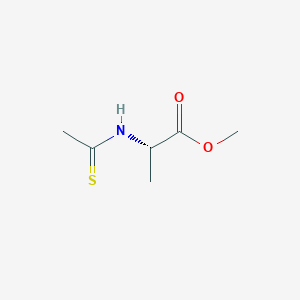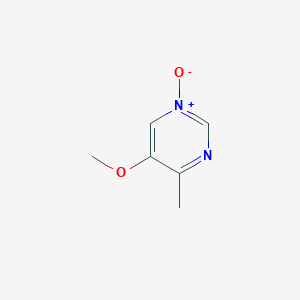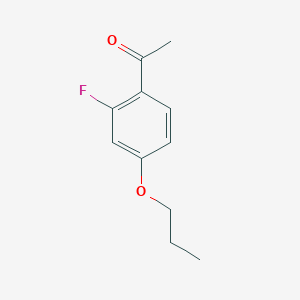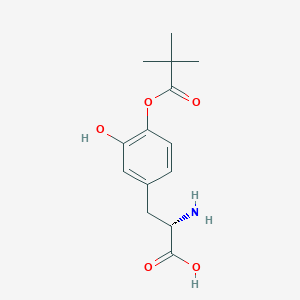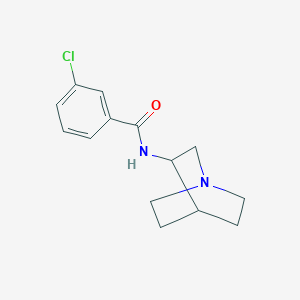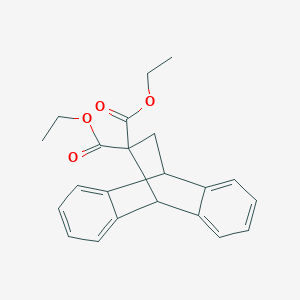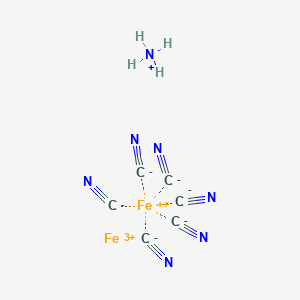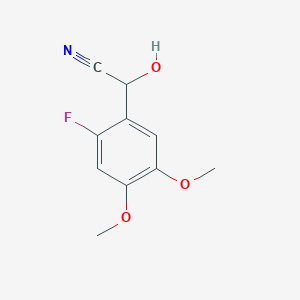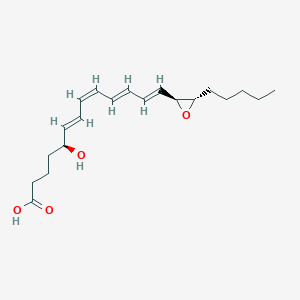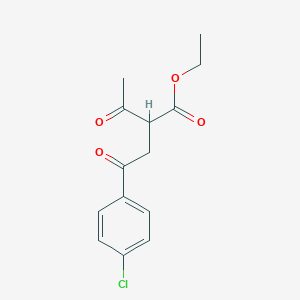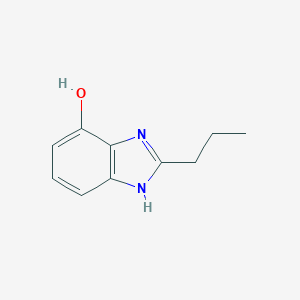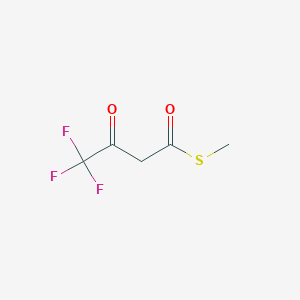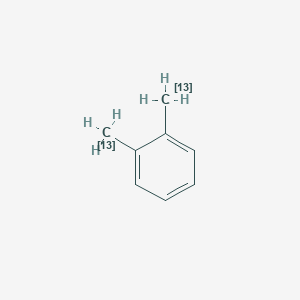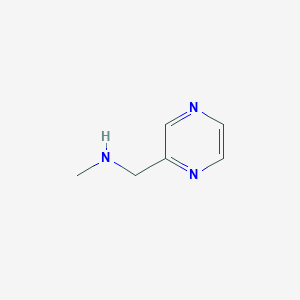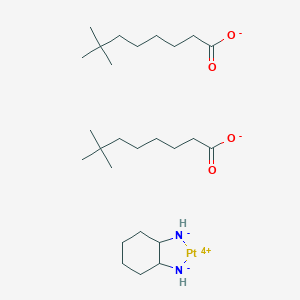
L-Nddp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Nddp, also known as L-N6-(1-Iminoethyl)lysine, is a synthetic compound that has been investigated for its potential therapeutic applications. It belongs to the class of nitric oxide synthase (NOS) inhibitors, which are known to regulate the production of nitric oxide (NO) in the body.
Mécanisme D'action
L-Nddp inhibits the activity of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which in turn reduces the levels of reactive nitrogen species (RNS) and oxidative stress in the body. The reduction in RNS and oxidative stress has been associated with a decrease in inflammation and other disease-related processes.
Effets Biochimiques Et Physiologiques
L-Nddp has been shown to have various biochemical and physiological effects, including a decrease in NO production, RNS and oxidative stress levels, and inflammation. It has also been shown to improve cognitive function and reduce neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-Nddp in lab experiments is its ability to selectively inhibit NOS activity, allowing researchers to study the effects of NO production on various biological processes. However, one limitation is the potential for off-target effects, as L-Nddp may also inhibit other enzymes that are not related to NOS.
Orientations Futures
There are several future directions for the research on L-Nddp. One area of interest is the development of more selective NOS inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of L-Nddp in various diseases, including cancer, neurodegeneration, and inflammation. Additionally, the development of new methods for the synthesis of L-Nddp and related compounds may also be an area of future research.
Conclusion:
L-Nddp is a synthetic compound that has been investigated for its potential therapeutic applications in various diseases. It inhibits the activity of NOS, resulting in a decrease in NO production and associated biochemical and physiological effects. While there are advantages and limitations to using L-Nddp in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
L-Nddp can be synthesized by reacting lysine with ethyleneimine in the presence of a reducing agent. The reaction results in the formation of L-Nddp(1-Iminoethyl)lysine, which can then be converted to L-Nddp by further reduction with sodium borohydride.
Applications De Recherche Scientifique
L-Nddp has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases associated with excessive NO production. It has been shown to inhibit the activity of NOS, which is responsible for the production of NO. Excessive NO production has been implicated in various diseases, including inflammation, neurodegeneration, and cancer.
Propriétés
Numéro CAS |
113427-19-3 |
|---|---|
Nom du produit |
L-Nddp |
Formule moléculaire |
C26H50N2O4Pt |
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/2C10H20O2.C6H12N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-8H,1-4H2;/q;;-2;+4/p-2 |
Clé InChI |
ALPHSAWEOKVWID-UHFFFAOYSA-L |
SMILES isomérique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



